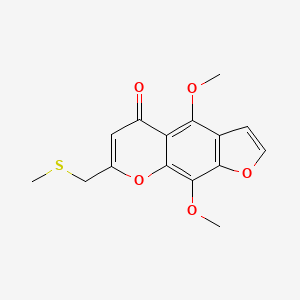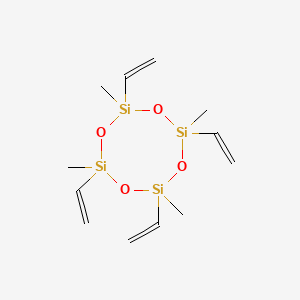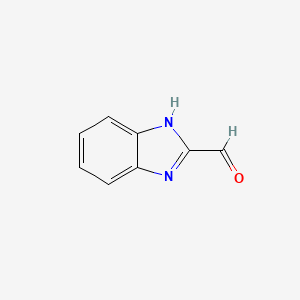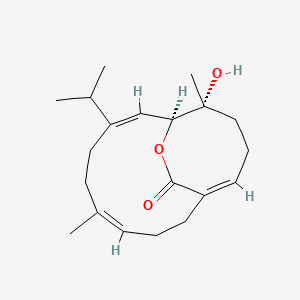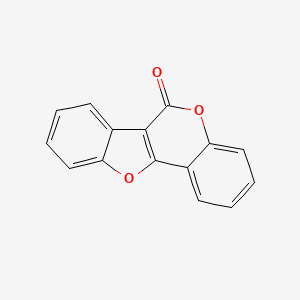
对甲氧基苯丙烯氧化物
描述
Synthesis Analysis The synthesis of p-Methoxyphenylpropylene oxide-related compounds involves various chemical reactions. For example, the electrochemical polymerization of p-methoxytoluene in dry acetonitrile results in a polyphenylene with conducting and photoluminescent properties (Said et al., 2000). Similarly, anionic polymerization of phenyl-substituted trienes demonstrates controlled molecular weight and composition, indicating the complex synthetic pathways possible for related structures (Takenaka et al., 2013).
Molecular Structure Analysis The molecular structure of polymers derived from p-methoxyphenylpropylene oxide and related compounds shows variability in their structural motifs. For instance, hydroxyl-modified polypropylenes with side chains containing OH groups exhibit significant changes in structural, thermal, and rheological properties due to the introduction of hydroxyl groups (Gupta et al., 2013).
Chemical Reactions and Properties The epoxidation of trans-phenylpropene to trans-phenylpropylene oxide and its subsequent reactions highlight the chemical versatility of such compounds. These reactions involve bioactivation by CYP enzymes and stereoselective glutathione adduct formation, indicating the potential for diverse chemical transformations (Sanga et al., 2006).
Physical Properties Analysis The synthesis and characterization of compounds related to p-methoxyphenylpropylene oxide reveal insights into their physical properties. For example, polymers with m-methoxy substituents exhibit different electronic properties and power conversion efficiencies in applications like perovskite solar cells, underscoring the impact of molecular structure on physical properties (Wu et al., 2016).
Chemical Properties Analysis The chemical properties of p-methoxyphenylpropylene oxide derivatives are influenced by their synthesis and molecular structure. The controlled cationic homopolymerization of alkoxyoxiranes, for example, demonstrates the role of catalysts in achieving desired polymer characteristics, illustrating the intricate relationship between chemical structure and properties (Kanazawa et al., 2014).
科学研究应用
聚合物科学中的应用
聚合物的改性和稳定性:对甲氧基苯丙烯氧化物已在专注于改性聚丙烯和其他聚合物的研究中得到研究。例如,已经探索了引入各种添加剂和改性以增强聚丙烯复合材料的热稳定性和机械性能,以及它们对辐射和降解的抵抗力 (Hsiao 等人,2011),(Yuan 等人,2014)。
在医疗应用中的生物相容性:甲基丙烯酸酯和其他单体的聚合,包括结构上与对甲氧基苯丙烯氧化物相关的 2-羟丙基甲基丙烯酸酯,已用于制造生物相容性共聚物。这些共聚物在各种生物医学领域具有潜在应用 (Ma 等人,2003)。
增强光伏性能:已经对改性聚合物(如聚丙烯)在光伏器件开发中的应用进行了研究。这些研究重点关注提高太阳能电池的效率和功能,以进行能源发电 (Bedeloglu 等人,2009),(Bedeloglu 等人,2010)。
水净化技术:已经探索了开发结合了氧化石墨烯和聚合物(如聚丙烯)的混合材料,以去除水中的有机污染物。此类材料提供了高效、高通量的污染物去除,展示了聚合物基技术在环境应用中的潜力 (Tian 等人,2019)。
作用机制
Mode of Action
These reactions can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and on the reaction conditions . If the epoxide is asymmetric, the structure of the product will vary according to which mechanism dominates .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties are affected by physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics
Result of Action
The cleavage of the p-Methoxyphenyl (PMP) amine protecting group has been shown to proceed under mild conditions by treatment with periodic acid, thereby avoiding laborious work-up procedures .
Action Environment
For instance, the HPPO (hydrogen peroxide to propylene oxide) process, an efficient propylene oxide production method, can synthesize propylene oxide directly from hydrogen peroxide without generating any co-products other than water .
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-11-9-4-2-8(3-5-9)6-10-7-12-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOGCPPDCZMWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965724 | |
| Record name | 2-[(4-Methoxyphenyl)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyphenyl)methyl]oxirane | |
CAS RN |
51410-45-8 | |
| Record name | 2-[(4-Methoxyphenyl)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51410-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estragole-2',3'-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051410458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Methoxyphenyl)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(P-METHOXYPHENYL)PROPYLENE-1,2-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K4661R4JM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

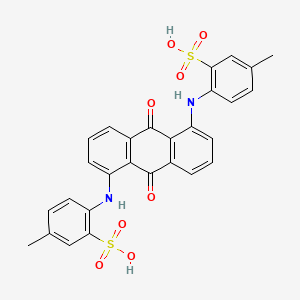



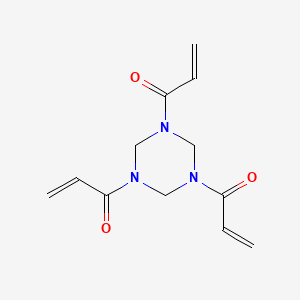
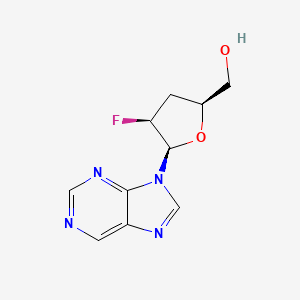
![5-Methyl-6-[(3,5-dimethoxyphenyl)aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1194401.png)
